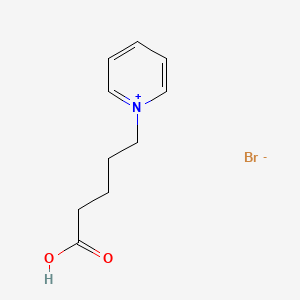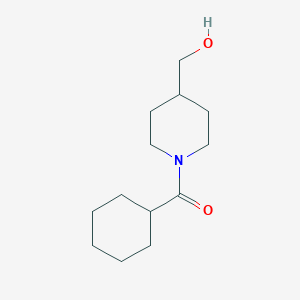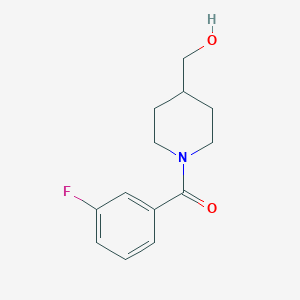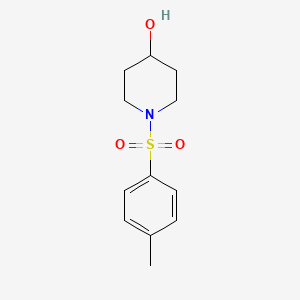
1-Tosylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, often used to protect amines. The presence of the tosyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
1-Tosylpiperidin-4-ol can be synthesized through several synthetic routes. One common method involves the tosylation of piperidine-4-ol. The reaction typically uses p-toluenesulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified through column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Tosylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium cyanide (KCN).
Detosylation: The tosyl group can be removed using reagents like sodium amalgam or sodium in liquid ammonia, yielding the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields the corresponding ketone, while reduction yields the amine .
Scientific Research Applications
1-Tosylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: this compound derivatives have been investigated for their potential therapeutic applications, including as antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 1-Tosylpiperidin-4-ol depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The tosyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
1-Tosylpiperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidine-4-ol: Lacks the tosyl group and has different reactivity and applications.
1-Benzylpiperidine-4-ol: Contains a benzyl group instead of a tosyl group, leading to different chemical properties and uses.
1-Tosylpiperidine-4-one: The ketone analog of this compound, which has different reactivity and applications.
The uniqueness of this compound lies in the presence of the tosyl group, which provides specific reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUGYBUVPMOLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
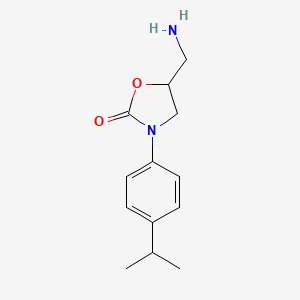
![Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone](/img/structure/B7842477.png)
![4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol](/img/structure/B7842486.png)
![{1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid](/img/structure/B7842492.png)
![4-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7842499.png)
![5-[(4-Methylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazol-2-amine](/img/structure/B7842507.png)
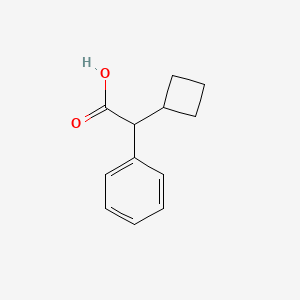
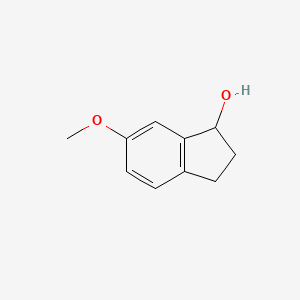
![5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol](/img/structure/B7842520.png)
![3-[(4-Methylpiperidin-1-yl)sulfonyl]phenol](/img/structure/B7842524.png)
![3-Oxo-4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,4-benzoxazine-7-carboxylic acid](/img/structure/B7842529.png)
